molecular formula C6H13N3O B8346276 2-Hydroxyhexylazide

2-Hydroxyhexylazide

Cat. No.: B8346276
M. Wt: 143.19 g/mol
InChI Key: VNWZEAGGPLAHAH-UHFFFAOYSA-N
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Description

2-Hydroxyhexylazide (C₆H₁₃N₃O) is an organic compound featuring a hexyl chain with a hydroxyl (-OH) group at the second carbon and an azide (-N₃) functional group. Characterization of such compounds typically employs analytical techniques like high-performance liquid chromatography (HPLC) (as validated in ) and spectroscopic methods (e.g., infrared, nuclear magnetic resonance) outlined in .

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

1-azidohexan-2-ol

InChI

InChI=1S/C6H13N3O/c1-2-3-4-6(10)5-8-9-7/h6,10H,2-5H2,1H3

InChI Key

VNWZEAGGPLAHAH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN=[N+]=[N-])O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Reactivity

  • Azides vs. Hydrazides: Azides (R-N₃) exhibit distinct reactivity compared to hydrazides (R-NH-NH₂), such as 2,4-dichlorophenoxy acetic acid hydrazide (). Azides are prone to Staudinger reactions or Huisgen cycloadditions, whereas hydrazides are often used in condensation reactions. Synthesis of azides typically requires sodium azide (NaN₃), contrasting with the hydrazine hydrate used for hydrazides .
  • Hydroxyl-Containing Compounds : Methyl 2-hydroxyacetate () shares a hydroxyl group with 2-Hydroxyhexylazide but lacks the azide moiety. Its ester group confers different solubility and reactivity (e.g., hydrolysis susceptibility) compared to azides .

Analytical Characterization

  • Spectroscopic Techniques : Hydralazine Hydrochloride () is analyzed via UV/IR spectroscopy and HPLC, methods applicable to this compound for structural elucidation and purity assessment. For example, azide peaks in IR (~2100 cm⁻¹) distinguish it from amines or hydrazides .
  • Chromatography : The HPLC method for Gliclazide () could be adapted for this compound to quantify related substances, though column selection and mobile phases would require optimization for azide stability .

Data Tables

Table 1: Functional Group Comparison

Compound Functional Groups Key Reactivity Analytical Methods
This compound -OH, -N₃ Cycloaddition, reduction HPLC, IR, NMR
2-Aminobenzamide -NH₂, -CONH₂ Condensation, amidation UV, MS
Methyl 2-hydroxyacetate -OH, -COOCH₃ Ester hydrolysis, oxidation GC, FTIR

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